
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride typically involves the sulfonation of 4-methoxy-6-methylbenzene followed by chlorination. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid for sulfonation and thionyl chloride for chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in organic synthesis, where it is used to introduce sulfonyl chloride groups into various molecules .
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reaction typically occurs through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride can be compared with other sulfonyl chloride compounds, such as:
Benzene-1,3-disulfonyl dichloride: Lacks the methoxy and methyl groups, making it less reactive in certain applications.
4-Methoxybenzene-1,3-disulfonyl dichloride: Similar structure but without the methyl group, which can affect its reactivity and solubility.
6-Methylbenzene-1,3-disulfonyl dichloride: Similar structure but without the methoxy group, influencing its chemical properties and applications.
The presence of both methoxy and methyl groups in this compound makes it unique, providing specific reactivity and solubility characteristics that are advantageous in certain research and industrial applications .
Eigenschaften
Molekularformel |
C8H8Cl2O5S2 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
4-methoxy-6-methylbenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O5S2/c1-5-3-6(15-2)8(17(10,13)14)4-7(5)16(9,11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
HAIWONYCNOLEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)

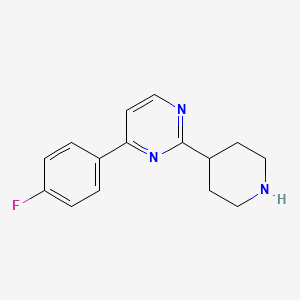
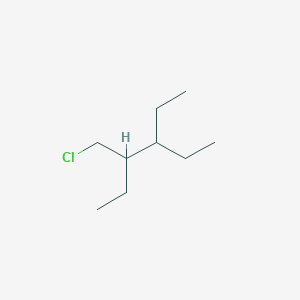
![1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
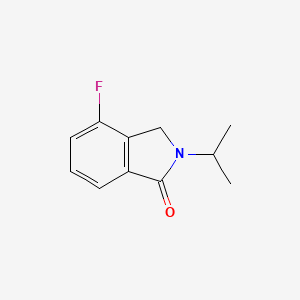


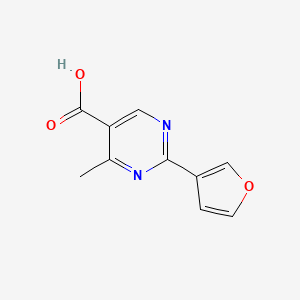

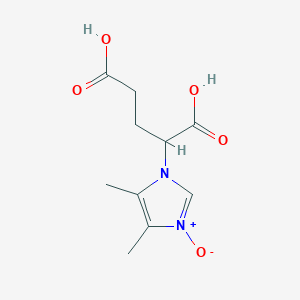
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
